molecular formula C24H16ClN3O2S B610148 IBA-6

IBA-6

Cat. No.: B610148
M. Wt: 445.9 g/mol
InChI Key: YNPDEEPROJUWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

PNR-7-02 is synthesized through a multi-step process involving the reaction of 5-chloro-1-(naphthalen-2-ylmethyl)-1H-indole-3-carbaldehyde with thiobarbituric acid under specific conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

The industrial production of PNR-7-02 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to achieve the desired quality for research applications.

Chemical Reactions Analysis

Types of Reactions

PNR-7-02 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and thiobarbituric acid moieties. These reactions can be catalyzed by various reagents under controlled conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving PNR-7-02 include DMSO, catalysts like palladium on carbon, and bases such as sodium hydroxide. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions .

Major Products

The major products formed from the reactions involving PNR-7-02 depend on the specific reagents and conditions used. For instance, substitution reactions can lead to the formation of derivatives with modified functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

PNR-7-02 has a wide range of applications in scientific research:

Mechanism of Action

PNR-7-02 exerts its effects by binding to the little finger domain of human DNA polymerase eta, interfering with the proper orientation of template DNA. This inhibition prevents the enzyme from transcribing DNA, leading to cell death. The compound also potentiates the effects of cisplatin, a common chemotherapeutic agent, by preventing the formation of ternary complexes with cisplatin and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PNR-7-02 is unique due to its high specificity for human DNA polymerase eta, exhibiting 5-10-fold specificity over other replicative polymerases. This makes it a valuable tool for studying the enzyme’s role in DNA replication and repair, as well as its potential in overcoming chemotherapy resistance .

Properties

IUPAC Name

5-[[5-chloro-1-(naphthalen-2-ylmethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2S/c25-18-7-8-21-19(11-18)17(10-20-22(29)26-24(31)27-23(20)30)13-28(21)12-14-5-6-15-3-1-2-4-16(15)9-14/h1-11,13H,12H2,(H2,26,27,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPDEEPROJUWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=C3C=CC(=C4)Cl)C=C5C(=O)NC(=S)NC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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